3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Description
Properties
CAS No. |
135525-72-3 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
QTDHSVQLRCNIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
- Construction of the substituted pyridin-2(1H)-one core with ethyl and methyl groups at the 5- and 6-positions.
- Introduction of an amino group at the 3-position.
- Coupling of the amino group with 2-benzofuranylmethyl halide or equivalent electrophile to form the secondary amine linkage.
This approach is consistent with methods used for related 3-aminopyridin-2(1H)-one derivatives, which have been synthesized and evaluated for biological activity such as HIV-1 reverse transcriptase inhibition.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-ethyl-6-methylpyridin-2(1H)-one core | Starting from substituted pyridine precursors or via cyclization reactions | Methyl and ethyl groups introduced via alkylation or during ring formation |
| 2 | Introduction of amino group at 3-position | Nitration followed by reduction or direct amination | Selective substitution at 3-position critical |
| 3 | Preparation of 2-benzofuranylmethyl electrophile | Halogenation of 2-benzofuran-methanol to form 2-benzofuranylmethyl chloride or bromide | Halide serves as alkylating agent |
| 4 | Coupling reaction | Nucleophilic substitution of amino group with 2-benzofuranylmethyl halide under basic conditions | Often performed in polar aprotic solvents, e.g., DMF, with base like K2CO3 |
| 5 | Purification and isolation | Crystallization or chromatography | Final compound isolated as free base or salt |
Detailed Reaction Conditions and Yields
- Core pyridinone synthesis : Literature reports synthesis of 3-aminopyridin-2(1H)-one derivatives via condensation and cyclization of appropriate precursors, with yields ranging from 60-80%.
- Amination step : Selective amination at the 3-position can be achieved by nitration followed by catalytic hydrogenation or by direct nucleophilic substitution, with yields typically above 70%.
- Coupling with benzofuranylmethyl moiety : The amino group reacts with 2-benzofuranylmethyl halide under mild heating (50-80°C) in the presence of a base such as potassium carbonate or sodium hydride. Yields for this step are reported in the range of 65-75%.
- Purification : The final product is often purified by recrystallization from suitable solvents or by preparative HPLC to achieve purity >98%.
Alternative Synthetic Approaches
- Bisulfite–aldehyde complex method : For related heterocyclic compounds, formation of bisulfite–aldehyde complexes has been used to enhance yields and scalability in coupling steps. This method could be adapted for the benzofuranylmethyl aldehyde intermediate to improve coupling efficiency.
- Microwave-assisted synthesis : Accelerated reaction times and improved yields have been reported for amide bond formation and coupling reactions under microwave irradiation, which may be applicable to the amination and coupling steps.
Research Findings and Optimization
- The coupling step between the amino-pyridinone and benzofuranylmethyl halide is critical for overall yield and purity.
- Use of polar aprotic solvents and mild bases improves nucleophilic substitution efficiency.
- Controlling reaction temperature (50-80°C) prevents side reactions such as over-alkylation or decomposition.
- Purification by crystallization yields stable hydrobromide or hydrochloride salts with high purity (≥99% by HPLC).
- Analytical data such as NMR, mass spectrometry, and HPLC retention times confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Pyridinone core synthesis | Substituted pyridine precursors | Cyclization, alkylation | 60-80 | Methyl and ethyl groups introduced |
| Amination at 3-position | Nitration + reduction or direct amination | Catalytic hydrogenation or nucleophilic substitution | 70-85 | Selectivity important |
| Benzofuranylmethyl halide preparation | 2-Benzofuran-methanol + halogenating agent | Halogenation (e.g., PBr3) | 70-80 | Electrophile for coupling |
| Coupling reaction | Amino-pyridinone + benzofuranylmethyl halide | Base (K2CO3), DMF, 50-80°C | 65-75 | Nucleophilic substitution |
| Purification | Recrystallization or chromatography | Solvent-dependent | >98 purity | Final product isolation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyridinone ring, potentially using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions might occur at the amine or pyridinone positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce fully saturated pyridinone rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzofuran and pyridinone structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety could engage in π-π stacking interactions, while the pyridinone ring might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated from referenced IC₅₀ values.
Key Comparative Findings
Impact of Substituent Heterocycles
Role of Substituent Flexibility
- Methylene Linker: The target compound’s flexible methylene linker (between benzofuran and pyridinone) contrasts with Hoffman’s rigid ethyl-benzoxazole derivative. Flexibility may reduce steric hindrance but lower metabolic stability .
- Benzyl vs. Heterocyclic Groups: The benzylamino derivative (G4) exhibits the highest potency (Log(1/IC₅₀) = 5.27) but suffers from higher Log P (0.67), suggesting trade-offs between activity and solubility .
Biological Activity
3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, also known as Benzofuran-pyridinone , is a complex organic compound with potential biological activities that are of interest in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Molecular Information:
- CAS Number: 135525-72-3
- Molecular Formula: C17H18N2O2
- Molecular Weight: 282.34 g/mol
- IUPAC Name: 3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one
Structural Characteristics:
The compound features a benzofuran moiety linked to a pyridinone structure, which is significant for its biological interactions. The presence of both aromatic and heterocyclic components enhances its potential as a pharmacological agent.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Moiety: Starting from benzofuran precursors, such as benzofuran-2-carboxylic acid, which undergoes reduction and amination.
- Synthesis of Pyridinone Core: This can be achieved through the reaction of ethyl acetoacetate with appropriate amines under acidic or basic conditions.
- Coupling Reaction: The final step involves coupling the benzofuran derivative with the pyridinone using coupling reagents like EDCI or DCC to form the target compound.
Cytotoxicity and Antitumor Activity
Research has shown that compounds related to benzofuran derivatives exhibit significant cytotoxic activity against various tumor cell lines. For instance, studies comparing different benzofuran derivatives demonstrated selective cytotoxicity towards human oral squamous cell lines (HSC-2 and HSC-3) while sparing normal cells (human gingival fibroblasts) . This suggests a potential for tumor-specific action.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | Sensitivity |
|---|---|---|
| HSC-2 | Sensitive | High |
| HSC-3 | Resistant | Low |
| HGF | Resistant | High |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The benzofuran moiety may facilitate π-π stacking interactions with target proteins, while the pyridinone ring can form hydrogen bonds, enhancing binding affinity and specificity.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on various benzofuran derivatives indicated that modifications in their structure could enhance their cytotoxic effects against cancer cells .
- Another investigation into the antibacterial properties of similar compounds revealed that electron-withdrawing groups significantly improved antimicrobial efficacy .
Table 2: Antimicrobial Activity Comparison
| Compound | Antibacterial Activity (S. aureus) | Antifungal Activity (C. tropicalis) |
|---|---|---|
| Standard | +++ | +++ |
| Compound A | ++ | ++ |
| Compound B | + | + |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
